5-(1,1-difluoroethyl)-2-fluoroaniline
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Overview
Description
5-(1,1-Difluoroethyl)-2-fluoroaniline is an organic compound that features a fluorinated aniline structure. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds are widely studied in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline typically involves the introduction of fluorine atoms into the aniline structure. One common method is the difluoromethylation of aromatic compounds. For instance, the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH₃CF₂Cl) has been reported as an effective method . This reaction proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of fluorinated anilines often involves large-scale fluorination processes. These processes utilize reagents such as sulfuryl fluoride and transition metal catalysts to achieve high efficiency and selectivity . The choice of reagents and conditions is crucial to ensure the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-2-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(1,1-Difluoroethyl)-2-fluoroaniline has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug design due to its enhanced metabolic stability and bioactivity.
Agrochemicals: It is used in the development of pesticides and herbicides, where the presence of fluorine atoms can improve the efficacy and environmental stability of the compounds.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated anilines and difluoroethylated aromatics, such as 1,1-difluoroethylbenzene and 2,2-difluoroethylphenol .
Uniqueness
5-(1,1-Difluoroethyl)-2-fluoroaniline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both a difluoroethyl group and a fluorine atom on the aromatic ring provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
1552282-20-8 |
---|---|
Molecular Formula |
C8H8F3N |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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